Ethyl 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is known for its diverse applications in medicinal chemistry, particularly due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-1H-pyrazole-4-carboxylate typically involves the reaction of 6-chloro-2-aminobenzothiazole with ethyl 4-chloroacetoacetate under basic conditions. The reaction proceeds through a series of steps including cyclization and esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-1H-pyrazole-4-carboxylate undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and protein binding studies.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound may also interact with cellular pathways involved in inflammation and pain, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-benzothiazolyl derivatives: These compounds share a similar core structure and exhibit comparable pharmacological properties.
1H-pyrazole-4-carboxylate derivatives: These compounds are known for their diverse biological activities.
Uniqueness
Ethyl 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-1H-pyrazole-4-carboxylate stands out due to its unique combination of benzothiazole and pyrazole moieties, which contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C13H10ClN3O3S |
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Molecular Weight |
323.76 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H10ClN3O3S/c1-2-20-12(19)8-6-15-17(11(8)18)13-16-9-4-3-7(14)5-10(9)21-13/h3-6,15H,2H2,1H3 |
InChI Key |
QCAQNCIERAAUSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNN(C1=O)C2=NC3=C(S2)C=C(C=C3)Cl |
Origin of Product |
United States |
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